

Tomoxetine HPLC analysis protocol for plasma samples

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Compound of Interest

Compound Name: Tomoxetine

CAS No.: 63940-51-2

Cat. No.: B1242691

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Application Note: Robust HPLC-UV Analysis of **Atomoxetine (Tomoxetine)** in Plasma

Executive Summary & Scope

This protocol details a validated, cost-effective High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **Atomoxetine** (formerly known as **Tomoxetine**) in human plasma.

While LC-MS/MS is the gold standard for trace analysis (<5 ng/mL), many clinical laboratories require a robust HPLC-UV method for Therapeutic Drug Monitoring (TDM) where plasma concentrations typically range from 200 to 1000 ng/mL. This method utilizes a rigorous Liquid-Liquid Extraction (LLE) to maximize signal-to-noise ratios and extend column life by removing plasma proteins and phospholipids that often foul columns in simpler protein precipitation (PPT) methods.

Key Performance Metrics:

- Linearity: 50 – 2000 ng/mL[1][2]
- LLOQ: 50 ng/mL (Sufficient for TDM trough levels)
- Run Time: < 10 minutes

- Extraction Recovery: > 85%

Scientific Background & Strategy

The Analyte: **Atomoxetine** HCl is a selective norepinephrine reuptake inhibitor.[3][4][5][6]

- pKa: 10.13 (Basic amine).
- LogP: ~4.0 (Highly lipophilic).
- Solubility: High in organic solvents; pH-dependent in water.

Method Development Logic:

- Detection (UV vs. Fluorescence): **Atomoxetine** possesses a phenyl ring allowing UV detection at 270 nm. While fluorescence (after derivatization) offers lower limits of detection, it introduces experimental complexity. UV is selected here for its universality in QC and hospital labs.
- Sample Preparation (LLE vs. PPT):
 - Why LLE? Protein Precipitation (PPT) leaves significant matrix components that cause baseline drift and ion suppression (in MS). LLE using an alkaline buffer drives the basic **Atomoxetine** (pKa 10.13) into its non-ionized state, allowing efficient extraction into an organic solvent (e.g., TBME or Hexane), leaving polar plasma interferences behind.
- Internal Standard (IS): Carbamazepine is selected due to its similar lipophilicity and retention behavior on C18 phases without co-eluting with the analyte.

Reagents & Equipment

Instrumentation:

- HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, TCC).
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to 270 nm.

- Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 μ m (or equivalent USP L1 packing).

Chemicals:

- **Atomoxetine** HCl Reference Standard (USP Grade).
- Internal Standard: Carbamazepine.[7]
- Solvents: Acetonitrile (HPLC Grade), Methanol, tert-Butyl methyl ether (TBME).
- Buffers: Potassium Dihydrogen Phosphate (), Triethylamine (TEA), Orthophosphoric acid ().

Experimental Protocol

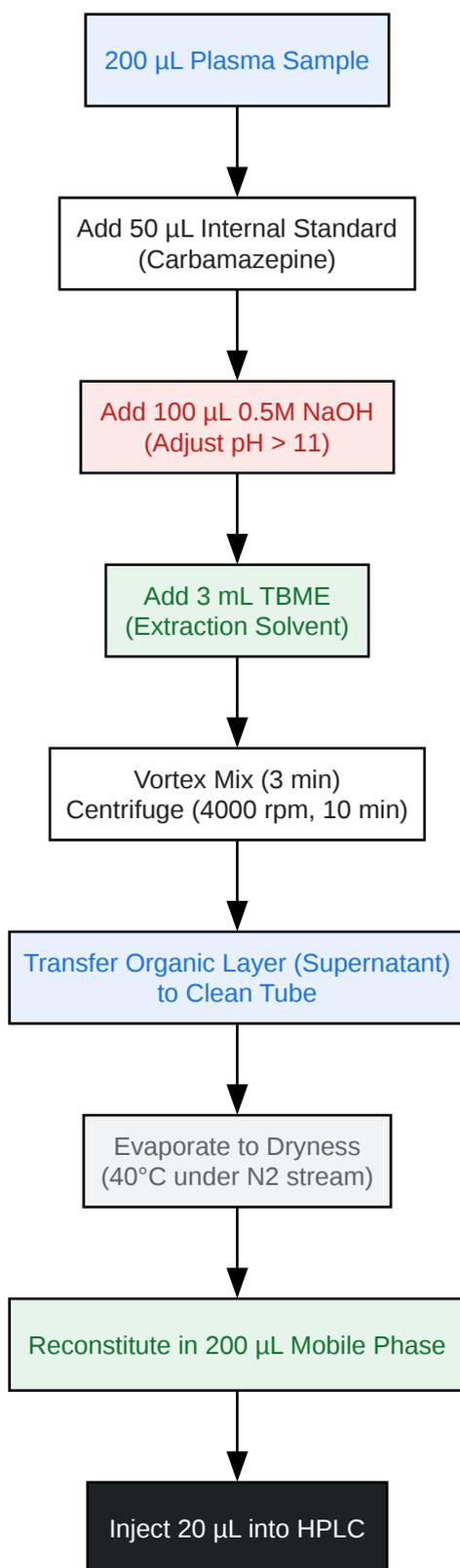
Solution Preparation

- Mobile Phase Preparation:
 - Buffer: Dissolve 6.8 g in 1000 mL water. Add 1 mL Triethylamine (TEA) to suppress silanol activity (reduces peak tailing for amines). Adjust pH to 3.0 ± 0.1 with Orthophosphoric acid.
 - Mixture: Combine Buffer : Acetonitrile (60:40 v/v).
 - Degas: Filter through 0.45 μ m membrane and sonicate for 10 mins.
- Stock Solutions:
 - **Atomoxetine** Stock (1 mg/mL): Dissolve 10 mg in 10 mL Methanol.
 - IS Stock (1 mg/mL): Dissolve 10 mg Carbamazepine in 10 mL Methanol.
 - Working IS Solution:[4][8] Dilute IS Stock to 10 μ g/mL in mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

This step is critical for method reliability. We utilize alkaline extraction to ensure the amine is uncharged.

Workflow Diagram:



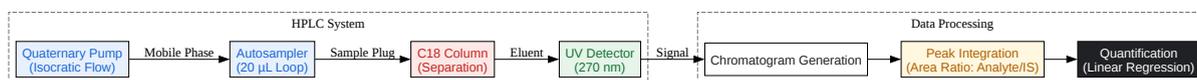
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Figure 1: Liquid-Liquid Extraction (LLE) workflow for isolating **Atomoxetine** from plasma matrix.

Chromatographic Conditions

Parameter	Setting
Column	C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate	1.0 mL/min
Temperature	30°C
Injection Volume	20 μL
Detection	UV @ 270 nm
Run Time	~10 minutes

System Logic & Data Flow:



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Figure 2: HPLC system configuration and data processing logic.

Validation Parameters (Acceptance Criteria)

This method adheres to FDA Bioanalytical Method Validation Guidelines.

Validation Parameter	Acceptance Criteria	Typical Result
Selectivity	No interfering peaks at retention times of Atomoxetine or IS.	Clean baseline in blank plasma.
Linearity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">	over 50–2000 ng/mL.	ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Precision (RSD)	(Intra-day & Inter-day).[4][9]	
Accuracy	of nominal concentration.	
Recovery	(Consistent).	
Stability	degradation after 24h (autosampler).	Stable for 48h at RT.

Troubleshooting & Optimization

- Peak Tailing: **Atomoxetine** is a basic amine and interacts with residual silanols on the silica support.
 - Solution: Ensure Triethylamine (TEA) is added to the mobile phase and pH is maintained at 3.0. Use "End-capped" columns (e.g., Luna C18(2) or Zorbax Eclipse).
- Low Recovery:
 - Solution: Ensure the plasma pH is >11 before extraction. The amine must be deprotonated to migrate into the organic layer (TBME).
- Drifting Retention Times:

- Solution: Check column temperature stability (30°C) and ensure mobile phase organic content is precise.

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